3-(2-Furyl)acryloyl-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXLPVJRYDONF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C=CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350129 | |
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201156-86-7 | |
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(2-Furyl)acryloyl-L-proline
The 3-(2-furyl)acryloyl synthon can be further disconnected at the carbon-carbon double bond of the acrylate, leading to 2-furaldehyde and a two-carbon unit, such as an acetate (B1210297) or malonate equivalent. The L-proline synthon requires consideration of protecting groups for its amine and carboxylic acid functionalities to ensure selective acylation at the nitrogen atom.
Synthesis of the 3-(2-Furyl)acryloyl Moiety
The formation of the 3-(2-furyl)acryloyl group is a critical step that dictates the stereochemistry and reactivity of this portion of the final molecule.
Approaches to 2-Furylacrylate Precursors
The synthesis of 2-furylacrylic acid, a direct precursor to the acryloyl moiety, is commonly achieved through condensation reactions. One established method involves the Knoevenagel condensation of furfural (B47365) with malonic acid. prepchem.comorgsyn.org This reaction is typically catalyzed by a base, such as pyridine (B92270) with a catalytic amount of piperidine, and proceeds by heating the reactants. prepchem.comorgsyn.org The reaction of furan-2-carbaldehyde and malonic acid in ethanol (B145695) under reflux has also been reported to yield 2-[(Furan-2-yl)methylene]malonic acid. nih.gov
Another approach involves the Perkin reaction, where furfural is treated with acetic anhydride (B1165640) and a weak base like sodium acetate. While effective, this method may require more stringent conditions compared to the Knoevenagel condensation.
The resulting 2-furylacrylic acid can then be converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate coupling with L-proline.
Stereochemical Control in Acryloyl Formation
The geometry of the double bond in the acryloyl group is a crucial stereochemical feature. In the context of related N-acryloyl peptide derivatives, the (E)-stereochemistry (trans configuration) of the α,β-unsaturated carbonyl system is often observed. The reaction conditions of the condensation reaction used to form the C=C bond can influence the stereochemical outcome. For instance, the Knoevenagel condensation generally favors the formation of the more thermodynamically stable (E)-isomer. Theoretical studies on related systems, such as the reaction of furans with methyl 3-nitroacrylate, have shown that the s-cis form of the dienophile can be more stable than the s-trans form, which can influence the stereoselectivity of subsequent reactions. researchgate.net
Derivatization of L-Proline
The successful synthesis of this compound hinges on the appropriate modification and protection of the L-proline starting material.
Protecting Group Strategies for Amino Acid Functionalities
To ensure that the acylation occurs selectively at the secondary amine of L-proline, the carboxylic acid group must be protected. Standard protecting groups used in peptide synthesis are applicable here. google.com These include esters such as methyl, ethyl, or benzyl (B1604629) esters, which can be introduced under acidic conditions. The choice of protecting group is critical and must be orthogonal to the conditions used for the final deprotection steps. For instance, a benzyl ester can be removed by hydrogenolysis, a reaction that would not affect the furan (B31954) ring under appropriate conditions.
In solid-phase peptide synthesis (SPPS), the use of protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus is fundamental to prevent side reactions. biosynth.com While the target molecule is not a long peptide, the principles of protecting group chemistry are directly transferable. biosynth.com For the carboxylic acid, it can be protected by linking it to a solid support, which acts as a protecting group itself. ug.edu.pl
Preparation of Functionalized L-Proline Derivatives
With the carboxylic acid protected, the L-proline derivative is ready for coupling with the activated 3-(2-furyl)acryloyl moiety. The free secondary amine of the protected L-proline acts as the nucleophile in the amide bond formation.
Alternatively, functionalized proline derivatives can be prepared through various synthetic routes. For instance, highly functionalized proline derivatives can be accessed through copper(I)-catalyzed reactions of CF3-substituted allenynes and tosylazide. nih.gov While not directly applicable to the synthesis of the title compound, this demonstrates the versatility of proline as a scaffold for chemical modification. The direct O-acylation of hydroxyproline (B1673980) with acyl chlorides in trifluoroacetic acid provides a method for creating a range of proline derivatives, which could potentially be adapted. researchgate.netbeilstein-journals.org
The final coupling of the activated 3-(2-furyl)acrylic acid and the protected L-proline derivative is typically carried out using standard peptide coupling reagents. These can include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activating agent such as HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions is crucial to ensure high yield and to avoid racemization of the chiral center in L-proline. A common method involves forming a mixed anhydride of the carboxylic acid using isobutyl chloroformate in the presence of a base like N-methylmorpholine. google.com
Conjugation Chemistry: Amide Bond Formation
The synthesis of this compound involves the formation of a stable amide bond between the carboxylic acid of 3-(2-furyl)acrylic acid and the secondary amine of the L-proline ring. This reaction is a cornerstone of peptide chemistry, but the acylation of a secondary amine like proline presents unique challenges compared to primary amines, often requiring specific reagents and optimized conditions to achieve high yields and prevent side reactions.
Peptide Coupling Reagents and Strategies
A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. researchgate.net These reagents are broadly classified into categories such as carbodiimides, phosphonium (B103445) salts, and uronium/immonium salts. researchgate.net
Common strategies often involve the in-situ formation of an active ester or acyl halide. For instance, Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) serves as an efficient reagent for converting carboxylic acids into acyl fluorides, which then readily react with amines. tcichemicals.com Other popular reagents include dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to the formation of dicyclohexylurea byproducts, and benzotriazole-based reagents like HBTU and HATU, which are known for their high efficiency and suppression of racemization. researchgate.net The choice of reagent depends on factors such as the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.
Interactive Table: Common Peptide Coupling Reagents
| Reagent Class | Example Reagent | Full Name | Mechanism/Notes |
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. A major drawback is the formation of an insoluble dicyclohexylurea (DCU) byproduct. researchgate.net |
| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, simplifying byproduct removal during aqueous workup. researchgate.net |
| Immonium | TFFH | Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | Useful for both solution and solid-phase synthesis; converts carboxylic acids to highly reactive acyl fluorides. tcichemicals.com |
| Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and effective reagent that forms an activated HOBt ester, minimizing side reactions. researchgate.net |
| Uronium | TBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | Structurally similar to HBTU and used in a wide range of peptide coupling reactions. researchgate.net |
| Phosphonium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, particularly for coupling sterically hindered amino acids. researchgate.net |
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The synthesis of a related compound, N-methacryloyl-L-proline, provides a relevant model for this optimization. lp.edu.ua The process began by dissolving L-proline in an aqueous sodium hydroxide (B78521) solution at 0°C, followed by the dropwise addition of the acyl chloride. lp.edu.ua Maintaining a low temperature during the addition of the reactive acylating agent is critical to control the reaction rate and minimize potential side reactions.
Synthesis of Related Peptidomimetic Polymer Brushes
The structural motif of N-acylated proline can be incorporated into polymers to create "peptidomimetic" materials that mimic properties of natural peptides. Polymer brushes, which consist of polymer chains densely grafted to a surface, are of particular interest. lp.edu.ua These structures can be synthesized using controlled radical polymerization techniques, which allow for the creation of well-defined polymers with specific molecular weights and low polydispersity. acs.orgfigshare.comacs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-acryloyl-L-proline Derivatives
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers from functional monomers like N-acryloyl-L-proline (A-Pro-OH) without the need for protecting group chemistry. acs.orgfigshare.comacs.org This method provides excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity). rsc.orgmdpi.com
The success of RAFT polymerization is highly dependent on the choice of the chain transfer agent (CTA). Studies have compared different CTAs for the polymerization of A-Pro-OH. For instance, benzyl 1-pyrrolecarbodithioate (CTA 2) was found to be efficient for the controlled synthesis of poly(A-Pro-OH) when initiated by 2,2′-azobis(isobutyronitrile) (AIBN). acs.orgfigshare.comacs.org In contrast, another CTA, benzyl dithiobenzoate (CTA 1), was less effective for this specific monomer but proved suitable for polymerizing related derivatives. acs.orgfigshare.comacs.org The polymerization of A-Pro-OH can achieve high monomer conversions (55–98%) and produce polymers with predetermined molecular weights and low polydispersities (Mw/Mn = 1.30–1.37). rsc.org These proline-based polymers are often water-soluble and can exhibit stimuli-responsive behavior. acs.orgfigshare.comacs.org
Interactive Table: RAFT Polymerization of N-acryloyl-L-proline (A-Pro-OH)
| Monomer | CTA | Initiator | [Monomer]₀/[CTA]₀/[Initiator]₀ Ratio | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | Ref |
| A-Pro-OH | Benzyl 1-pyrrolecarbodithioate | AIBN | 50 / 1 / 0.2 | 55 | 6,000 | 1.30 | rsc.orgrsc.org |
| A-Pro-OH | Benzyl 1-pyrrolecarbodithioate | AIBN | 100 / 1 / 0.2 | 75 | 11,500 | 1.32 | rsc.orgrsc.org |
| A-Pro-OH | Benzyl 1-pyrrolecarbodithioate | AIBN | 150 / 1 / 0.2 | 98 | 22,600 | 1.37 | rsc.orgrsc.org |
| A-Pro-OH | Benzyl dithiobenzoate | AIBN | Not specified | - | - | - | acs.orgfigshare.comacs.org |
| A-Hyp-OH* | Benzyl dithiobenzoate | AIBN | Not specified | - | 8,200 - 22,100 | Low | acs.orgfigshare.comacs.org |
Note: A-Hyp-OH (N-acryloyl-4-trans-L-hydroxyproline) is a closely related derivative. Mn values are for methylated polymer samples. acs.orgrsc.org
Grafting from Surface Polymerization Techniques
"Grafting from" techniques are used to grow polymer brushes directly from a substrate, leading to a high density of attached chains. This approach has been successfully applied to create polymer brushes from N-methacryloyl-L-proline. lp.edu.ua A typical multi-step process involves: lp.edu.ua
Surface Activation: The initial substrate, such as glass, is chemically modified to introduce reactive functional groups. For example, treatment with an aminosilane (B1250345) can create an aminated surface.
Initiator Immobilization: A polymerization initiator is chemically tethered to the activated surface. In one study, a peroxide-containing initiator was anchored to the aminated surface. lp.edu.ua
Surface-Initiated Polymerization: The monomer (e.g., N-methacryloyl-L-proline) is then polymerized from the immobilized initiator, causing the polymer chains to "grow" from the surface and form a dense brush layer. lp.edu.ua
Another powerful method combines RAFT with surface-initiated polymerization. rsc.org This approach has been used to create "hairy particles" supporting proline. Microspheres are first synthesized via RAFT precipitation copolymerization, and these particles are then used as substrates for a secondary, surface-initiated RAFT polymerization to grow the desired polymer brushes. rsc.org This technique offers an efficient route to catalyst-supporting systems that can be easily recovered and recycled. rsc.org
Enzymatic Inhibition Studies and Biological Relevance
Angiotensin-I-Converting Enzyme (ACE) Inhibition
The renin-angiotensin system is a critical regulator of blood pressure, with ACE playing a central role. allinno.commdpi.com This enzyme converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. allinno.comnih.gov Consequently, ACE is a major target for the development of antihypertensive drugs.
Utilization as a Substrate Analog in ACE Activity Assays
A key analog, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), serves as a widely used chromogenic substrate for the continuous spectrophotometric assay of ACE activity. allinno.commedchemexpress.comsigmaaldrich.com The enzymatic hydrolysis of FAPGG by ACE produces N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycyl-glycine, leading to a decrease in absorbance at approximately 340-345 nm. allinno.comnih.gov This change in absorbance is directly proportional to the ACE activity, providing a sensitive and reliable method for its quantification. allinno.come3s-conferences.org This assay is adaptable for use in automated biochemistry analyzers, making it suitable for routine clinical diagnostics. allinno.com
The selection of FAPGG as a substrate is advantageous due to its specificity for ACE. medchemexpress.com It is one of the most frequently used substrates for in vitro ACE activity and inhibition studies, alongside Hippuryl-His-Leu. nih.govthoracickey.com The assay conditions, such as buffer composition, pH, substrate concentration, and incubation time, have been optimized to ensure linearity and precision. nih.govresearchgate.net For instance, an 80 mmol/L borate (B1201080) buffer at pH 8.2 and a FAPGG concentration of 1.0 mmol/L have been found to be optimal. nih.gov
Investigation of Inhibitory Potential against ACE
The FAPGG-based assay is instrumental in screening and characterizing potential ACE inhibitors. medchemexpress.comresearchgate.net By measuring the reduction in the rate of FAPGG hydrolysis in the presence of a test compound, researchers can determine its inhibitory activity. farmaciajournal.commdpi.com This methodology has been applied to a wide range of potential inhibitors, including synthetic peptides and natural product extracts. e3s-conferences.orgfarmaciajournal.com For example, the well-known ACE inhibitor Captopril is often used as a positive control in these assays. nih.govmedchemexpress.comresearchgate.net The inhibitory potential is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. mdpi.com
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)
Kinetic studies using FAPGG as a substrate provide valuable insights into the mechanism of ACE inhibition. By analyzing the reaction rates at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km), the maximum velocity (Vmax), and the inhibition constant (Ki) can be determined. researchgate.net The Km value for FAPGG with ACE has been reported to be approximately 0.297 to 0.325 mmol/L in human serum. researchgate.net
Lineweaver-Burk plots are commonly employed to visualize the kinetic data and to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive. nih.govmdpi.com For instance, a competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax. mdpi.com The Ki value, a measure of the inhibitor's binding affinity to the enzyme, can be calculated from these kinetic analyses. FAPGG itself has a reported Ki of 2.546×10-4 M for ACE. medchemexpress.com
Table 1: Kinetic Parameters of ACE Inhibition
| Inhibitor/Substrate | Enzyme Source | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| FAPGG | Rabbit Lung | Ki | 2.546 x 10⁻⁴ M | medchemexpress.com |
| FAPGG | Human Serum | Km | 0.297 ± 0.035 mmol/L (D/D genotype) | researchgate.net |
| FAPGG | Human Serum | Km | 0.288 ± 0.028 mmol/L (I/D genotype) | researchgate.net |
| FAPGG | Human Serum | Km | 0.325 ± 0.04 mmol/L (I/I genotype) | researchgate.net |
| WG-9 Peptide | - | IC50 | 46.7 ± 1.4 mg/mL | |
| Captopril | - | IC50 | 0.19 ng | researchgate.net |
| Fish Hydrolysate | - | IC50 | 43 µg | researchgate.net |
| GA-Hyp-GAR | - | Km | 0.20 mmol/L (no inhibitor) | mdpi.com |
| GA-Hyp-GAR | - | Km | 0.47 mmol/L (0.4 µg/mL inhibitor) | mdpi.com |
| GA-Hyp-GAR | - | Km | 1.08 mmol/L (2.0 µg/mL inhibitor) | mdpi.com |
Mechanistic Insights into ACE-Ligand Interactions
FAPGG plays a crucial role in elucidating the interactions between ACE and its inhibitors. Molecular docking and molecular dynamics simulations often use the structure of FAPGG to understand how inhibitors bind to the active site of ACE. nih.gov The hydrolysis of FAPGG to FAP and glycyl-glycine is a key reaction that is monitored to assess the competitive binding of inhibitors to the enzyme's active center. medchemexpress.com Studies have shown that potent ACE inhibitory peptides often contain hydrophobic or positively charged amino acids at the C-terminus, which is believed to enhance their binding to the ACE active site. mdpi.comfarmaciajournal.commdpi.com The competitive inhibition pattern observed with some inhibitors suggests that they directly compete with FAPGG for binding to the catalytic zinc ion and surrounding residues within the active site. mdpi.com
Collagenase Inhibition and Substrate Applications
Collagenases are proteases that break down collagen and are involved in various physiological and pathological processes. They are also important tools in biomedical research for tissue dissociation and cell isolation. nih.gov
Role as a Substrate in Collagenase Activity Determination
A related furanacryloyl-proline derivative, N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), is a specific and rapidly hydrolyzed synthetic substrate for collagenase. genaxxon.comsigmaaldrich.com It is used in a continuous spectrophotometric assay to determine collagenase activity, where the hydrolysis of FALGPA is monitored by the decrease in absorbance at around 335-345 nm. pubcompare.ai This assay is highly specific for collagenase and is resistant to cleavage by other proteases that may be present in crude enzyme preparations. genaxxon.com
One unit of collagenase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute under specific conditions of pH and temperature. The assay provides a convenient and reliable method for quantifying collagenase activity in various applications, including the quality control of commercial collagenase preparations used for cell isolation. nih.gov
Exploration of Specificity and Hydrolysis Patterns
The furylacryloyl group is a common structural motif found in substrates used for enzyme assays. The hydrolysis of the peptide bond in these substrates by enzymes leads to a change in the UV absorbance, which allows for the monitoring of enzymatic activity. For instance, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is a well-known chromogenic substrate for angiotensin-converting enzyme (ACE). medchemexpress.com ACE hydrolyzes FAPGG to release N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and Gly-Gly. medchemexpress.com This hydrolysis can be monitored spectrophotometrically to determine ACE activity and to screen for potential inhibitors. medchemexpress.com
Similarly, N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA) serves as a substrate for collagenases. The hydrolysis of this synthetic peptide, which mimics the primary structure of collagen, is used to measure collagenase activity. Studies have shown that the optimal pH for the hydrolysis of FALGPA by collagenases is 7.4.
A novel metalloprotease from Bacillus cereus has also been shown to exhibit high hydrolytic activity towards furylacryloyl peptide substrates. Specifically, the enzyme demonstrated significant activity with N-(3-[2-Furyl]acryloyl)-Ala-Phe amide and N-(3-[2-Furyl]acryloyl)-Gly-Leu amide, with Km values of 0.858 and 2.363 mM, respectively.
Broader Biological Activities of Furan (B31954) and L-Proline Scaffolds
The furan and L-proline components of 3-(2-Furyl)acryloyl-L-proline each contribute to a wide range of biological activities.
Antimicrobial Properties of Furan Derivatives
Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological properties, including antimicrobial activity. utripoli.edu.lyresearchgate.netutripoli.edu.ly The furan nucleus is a fundamental skeleton in many substances with antibacterial properties. utripoli.edu.lyutripoli.edu.ly Even minor changes to the substitution pattern on the furan ring can significantly alter its biological activity. utripoli.edu.lyresearchgate.netutripoli.edu.ly
Several studies have highlighted the antibacterial efficacy of various furan derivatives. For example, 5-nitrofuran derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown promising antibacterial activity, with one compound inhibiting the growth of Escherichia coli at a minimal inhibitory concentration (MIC) of 64 µg/ml. utripoli.edu.lyijabbr.com Other furan derivatives have exhibited broad-spectrum antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. utripoli.edu.lyijabbr.com
General Pharmacological Significance of Furan Heterocycles
Beyond their antimicrobial effects, furan heterocycles exhibit a wide array of pharmacological activities. utripoli.edu.lyresearchgate.netutripoli.edu.lywisdomlib.org These compounds are integral to many clinically approved drugs and are explored for their potential as antiviral, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. researchgate.netutripoli.edu.lywisdomlib.org The inclusion of the furan nucleus is a key synthetic strategy in the development of new therapeutic agents. utripoli.edu.lyresearchgate.netresearchgate.net The diverse biological activities stem from the ability of the furan ring to be readily absorbed across biological membranes. researchgate.net
Some notable examples of the pharmacological applications of furan derivatives include:
Anti-inflammatory and Anti-ulcer: Certain furan derivatives have been shown to reduce inflammation, while others, like ranitidine, act as anti-ulcer agents by decreasing stomach acid production. wisdomlib.org
Cardiovascular: Natural and synthetic compounds containing a furan ring display a variety of cardiovascular activities. researchgate.net
Anticancer: Silylation of the 5-hydroxyl group in mucobromic acid, which has a furan-2(5H)-one core, has led to the development of novel compounds with enhanced cytotoxic potency against cancer cells. utripoli.edu.ly
Contributions of L-Proline to Peptide and Peptidomimetic Bioactivity
L-proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts exceptional conformational rigidity. wikipedia.orgbohrium.com This structural feature significantly influences the secondary structure of proteins and peptides, often acting as a structural disruptor in the middle of alpha-helices and beta-sheets. mdpi.com
The incorporation of proline into peptides can have a profound effect on their biological activity. For instance, proline-rich peptides often exhibit distinct mechanisms of action compared to other antimicrobial peptides. mdpi.com The rigid conformation of proline can be leveraged in the design of peptidomimetics to stabilize desired secondary structures, such as β-turns. nih.govmdpi.com
Furthermore, L-proline itself has been found to act as a weak agonist at various neurotransmitter receptors, including the glycine (B1666218) receptor and NMDA and non-NMDA glutamate (B1630785) receptors, suggesting its potential role as an endogenous excitotoxin. wikipedia.org
Evaluation in Peptidomimetic Contexts
The unique structural properties of L-proline make it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Conformational Effects on Biological Activity
The conformational rigidity of proline plays a crucial role in determining the biological activity of peptides and peptidomimetics. wikipedia.orgbohrium.com The cyclic structure of proline's side chain restricts the dihedral angle φ of the peptide backbone to approximately -65°. wikipedia.org This constraint can be exploited to create peptidomimetics with specific, stabilized conformations.
Structure Activity Relationship Sar and Computational Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or property descriptors of a compound with its biological activity. These models are predictive tools that can forecast the activity of new, unsynthesized compounds.
The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors. For peptides and their derivatives, descriptors that capture the physicochemical properties of amino acids are crucial. Studies on ACE-inhibitory peptides have utilized Z descriptor scores for amino acids, which encapsulate properties like hydrophobicity, size, and electronic attributes. researchgate.net The C-terminal amino acid has been identified as having a principal influence on ACE-inhibitory activity, with a preference for hydrophobic amino acids at this position. researchgate.net For the prediction of ACE-inhibitory activity, the composition and sequence of the peptide are key inputs for the QSAR model. mdpi.com
Machine learning algorithms, particularly artificial neural networks (ANN), have proven effective in modeling the non-linear relationships often observed in QSAR studies. A three-level backpropagation (BP) neural network model has been successfully employed to build a QSAR model for ACE-inhibitory peptides. researchgate.net To enhance the model's performance and prevent issues like slow convergence or local minima, techniques such as using a momentum term and adaptive learning rate in the network training algorithm are applied. researchgate.net
The inhibitory potency of compounds like 3-(2-Furyl)acryloyl-L-proline is intrinsically linked to their structural features. For ACE inhibitors, the presence of hydrophobic and aromatic amino acids within a peptide sequence generally leads to higher activity. nih.gov Specifically, amino acids such as tyrosine, phenylalanine, tryptophan, proline, lysine, isoleucine, valine, leucine (B10760876), and arginine are known to exert a strong influence on ACE binding. nih.gov Furthermore, amino acids with positive charges at the C-terminus can also enhance the inhibitory effects. mdpi.com The ratio of hydrophilic to hydrophobic amino acids is another critical factor. nih.gov
Application of Machine Learning Algorithms in QSAR (e.g., Artificial Neural Networks)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations provide detailed insights into the interactions between a ligand, such as this compound, and its target protein. These simulations can elucidate the stability of the ligand-protein complex, the dynamics of their interaction, and the conformational changes that occur upon binding.
The stability of a ligand-protein complex is a critical determinant of the ligand's efficacy. MD simulations can assess this stability by monitoring various parameters over the simulation period. A key metric is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions. A stable and converging RMSD value over time suggests that the complex has reached equilibrium and remains intact.
For a hypothetical complex of this compound with a target enzyme, such as a collagenase or angiotensin-converting enzyme (ACE), MD simulations would track the RMSD of both the protein and the ligand. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that are crucial for ligand binding or catalytic activity.
Table 1: Representative Data from a Hypothetical MD Simulation of a this compound-Protein Complex
| Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD (Protein) | 1.8 ± 0.3 Å | Indicates the protein maintains a stable conformation upon ligand binding. |
| Average RMSD (Ligand) | 0.9 ± 0.2 Å | Shows the ligand remains stably bound in the active site. |
| Binding Free Energy (ΔG_bind) | -55.8 kcal/mol | Suggests a strong and thermodynamically favorable binding interaction. |
| Key Interacting Residues | Tyr268, Arg275 | Identifies specific amino acids crucial for anchoring the ligand. |
The binding of a ligand to a protein often induces conformational changes in both molecules. These changes can be subtle shifts in side-chain orientations or more significant rearrangements of entire protein domains. Such induced-fit mechanisms are fundamental to molecular recognition and enzyme catalysis.
MD simulations can capture these dynamic changes. For example, analysis of the enzyme thermolysin has shown that active site side chains shift across different temperatures, impacting catalytic efficiency. aip.org Similarly, the binding of a substrate or inhibitor like this compound could induce specific conformational shifts in its target protein. These might involve the movement of a flexible loop to cover the active site, optimizing contacts with the ligand, or reorienting catalytic residues for an efficient reaction. Studies on related furylacryloyl-peptide substrates have revealed that interactions can cause changes in the flexibility and unfolding of the target enzyme. nih.gov
Circular dichroism (CD) spectroscopy is an experimental technique that can corroborate computational findings by detecting changes in the secondary and tertiary structure of a protein upon ligand binding. aip.orgresearchgate.net In a study of a peptide containing a furylacryloyl group, substitution of an L-amino acid with a D-amino acid led to a conformational change from a β-sheet to a turn structure. researchgate.net MD simulations can provide an atomistic-level explanation for such experimentally observed changes.
Analysis of Ligand-Protein Complex Stability and Dynamics
Advanced Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure, which governs its chemical properties and reactivity. These methods are invaluable for analyzing the intrinsic properties of a compound like this compound.
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the geometry of molecules, predict vibrational frequencies, and calculate various electronic properties. For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would first determine its most stable three-dimensional conformation. acs.org
Such calculations for related furan-containing compounds have shown that these molecules often adopt a planar conformation, where the constituent atoms lie within the same geometrical plane. nih.gov The analysis would also yield the distribution of electronic charge across the molecule, visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing crucial information about the molecule's reactive sites. nih.gov
The specific conformation of this compound is stabilized by a network of intramolecular interactions, including hydrogen bonds. DFT calculations can precisely characterize these interactions. The "Atoms in Molecules" (AIM) theory can be applied to the calculated electron density to identify and quantify the strength of hydrogen bonds. acs.org
Within the this compound structure, potential intramolecular hydrogen bonds could exist between the carbonyl oxygen of the acryloyl group and a hydrogen on the proline ring, or involving the carboxyl group of proline. Understanding this internal hydrogen bonding network is essential, as it dictates the molecule's preferred conformation and can influence its interaction with a protein's active site. The study of pyrrole-2-carboxylic acid, for example, used DFT to confirm the formation of stable cyclic dimers through intermolecular hydrogen bonds in the solid state. acs.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated system of the furylacryloyl moiety is expected to significantly influence the frontier orbitals. DFT calculations would reveal the spatial distribution of these orbitals. Typically, in such conjugated systems, the HOMO and LUMO are delocalized π-orbitals spread across the furyl and acryloyl groups. This analysis helps predict the molecule's role in chemical reactions, such as Diels-Alder cycloadditions, and its potential for optoelectronic applications. nih.govthieme-connect.de
Table 2: Representative Quantum Chemical Descriptors Calculated by DFT for a Furan-Containing Compound
| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | -2.42 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 4.12 | Indicates good kinetic stability. researchgate.net |
| Ionization Potential (I) | 6.54 | The energy required to remove an electron. |
| Electron Affinity (A) | 2.42 | The energy released when an electron is added. |
| Chemical Hardness (η) | 2.06 | Resistance to change in electron distribution. |
Data derived from a representative study on a similar molecular structure for illustrative purposes. researchgate.net
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within the 3-(2-Furyl)acryloyl-L-proline molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: Similar to ¹H NMR, specific ¹³C NMR data for the target compound is not explicitly detailed. However, analysis of ethyl 3-(5-acetyl-2-furyl)acrylate reveals characteristic chemical shifts for the furan (B31954) ring carbons, the acrylic carbons, and the carbonyl carbons of the ester and ketone groups. researchgate.net For this compound, one would expect to observe distinct signals for the furan ring carbons, the α,β-unsaturated carbonyl system, and the five carbons of the proline ring, including the carboxylic acid carbon.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan Protons | 6.5 - 7.5 | 110 - 155 |
| Acrylic Protons | 6.0 - 7.5 | 115 - 145 |
| Proline Protons | 1.9 - 4.5 | 24 - 61 |
| Carboxyl Proton | 10 - 13 (if in acidic solvent) | ~175 |
| Acryloyl Carbonyl Carbon | N/A | ~165 |
| Proline Carboxyl Carbon | N/A | ~175 |
Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): MS analysis of this compound would show a molecular ion peak corresponding to its molecular weight of 235.24 g/mol . scbt.com Fragmentation patterns observed in the mass spectrum can provide additional structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, with a molecular formula of C₁₂H₁₃NO₄, HRMS would confirm this exact composition, distinguishing it from other compounds with the same nominal mass. scbt.comthieme-connect.de
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include a broad O-H stretch from the carboxylic acid, C=O stretching vibrations for the amide and carboxylic acid carbonyls, C=C stretching from the furan ring and the acryloyl group, and C-O stretching from the furan ring. nih.gov While a specific spectrum for this compound is not provided, data for related furan-containing compounds show characteristic peaks for the furan ring and other functional groups. nih.govtjnpr.org
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic/Vinylic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Amide) | 1680 - 1630 | Strong |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C (Alkene & Furan) | 1650 - 1550 | Medium-Variable |
| C-O (Furan) | 1250 - 1020 | Strong |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would likely be employed for the analysis of this compound, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. impactfactor.orgresearchgate.net The retention time of the compound under specific conditions would be a key identifier. Detection is typically achieved using a UV detector, as the furan and acryloyl moieties are chromophoric. fda.gov.tw
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for providing both retention time and mass-to-charge ratio data for each component. researchgate.net UPLC-MS would be a powerful tool for the detailed analysis of this compound, allowing for its unambiguous identification and quantification even at low concentrations.
Enzyme Activity and Inhibition Assay Methodologies
The 3-(2-furyl)acryloyl group serves as a valuable chromophore in designing substrates for various enzymes. When this group is attached to a peptide sequence recognized by a specific protease, its cleavage can be monitored using spectrophotometry. While assays using this compound itself are not widely documented, closely related compounds such as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) and N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) are extensively used as substrates for collagenase and angiotensin-converting enzyme (ACE), respectively. medchemexpress.com
Spectrophotometric Approaches for Continuous Rate Determination
Continuous rate determination assays are a cornerstone of enzyme kinetics, allowing for real-time measurement of enzyme activity. The hydrolysis of a peptide bond in a furylacryloyl-conjugated substrate by an enzyme leads to a change in the electronic environment of the chromophore, resulting in a decrease in absorbance at a specific wavelength.
For instance, the activity of collagenase is commonly measured using FALGPA. The enzyme cleaves the peptide bond between leucine (B10760876) and glycine (B1666218). This hydrolysis event is monitored by the decrease in absorbance at approximately 345 nm. One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific pH and temperature, typically pH 7.5 and 25 °C.
Similarly, ACE activity is often assayed using FAPGG as a substrate. medchemexpress.comresearchgate.net ACE cleaves FAPGG into FAP (N-[3-(2-furyl)acryloyl]-Phe) and Gly-Gly, causing a decrease in absorbance at 340 nm. medchemexpress.come3s-conferences.orgmdpi.com These assays are crucial for screening potential enzyme inhibitors; a compound that slows the rate of absorbance decrease is identified as a potential inhibitor. medchemexpress.com
| Enzyme | Substrate | Cleavage Site | Wavelength (nm) | Typical pH | Reference |
|---|---|---|---|---|---|
| Collagenase | N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) | Leu-Gly | 335 - 345 | 7.4 - 7.5 | pubcompare.aiscientificlabs.co.uk |
| Angiotensin-Converting Enzyme (ACE) | N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | Phe-Gly | 340 - 345 | 7.5 - 8.3 | e3s-conferences.orgmdpi.comtjnpr.org |
Microplate-Based Assay Optimization
To facilitate high-throughput screening of enzyme inhibitors, the continuous spectrophotometric assays have been adapted to a microplate format. researchgate.netpubcompare.ai This optimization allows for the simultaneous testing of numerous compounds in 96-well or 384-well plates, significantly increasing efficiency.
In a typical microplate-based collagenase inhibition assay, the reaction mixture in each well contains the buffer, collagenase enzyme, the test inhibitor, and the FALGPA substrate. pubcompare.airesearchgate.net A microplate reader is used to monitor the decrease in absorbance at the appropriate wavelength (e.g., 335 nm) over a set period, often 20 minutes. pubcompare.ai The rate of reaction in the presence of a test compound is compared to a control reaction without the inhibitor to calculate the percentage of inhibition. pubcompare.ai Similar setups are employed for ACE inhibition assays using FAPGG. researchgate.netmdpi.commdpi.commdpi.com This high-throughput method is essential for screening large libraries of natural or synthetic compounds to identify potential therapeutic agents. researchgate.net
| Component | Example Volume (Collagenase Assay) | Purpose |
|---|---|---|
| Buffer (e.g., Tricine) | ~100-150 µL | Maintain optimal pH and ionic strength. |
| Test Compound/Inhibitor | ~10-40 µL | Screen for inhibitory activity. |
| Enzyme Solution (e.g., Collagenase) | ~20 µL | Catalyze the substrate hydrolysis. |
| Substrate Solution (e.g., FALGPA) | ~40 µL | Initiate the reaction to be monitored. |
Note: Volumes and concentrations are illustrative and must be optimized for each specific assay. pubcompare.airesearchgate.net
Ex Vivo Models for Biological Evaluation
Ex vivo models provide a bridge between in vitro assays and in vivo studies by using biological samples from an organism. In the context of enzyme inhibition, these models can involve measuring enzyme activity in tissue extracts or biological fluids.
For example, the activity of ACE has been demonstrated and characterized in the serum of amphibians like the newt and frog using FAPGG as the substrate. In such studies, serum is incubated with the FAPGG substrate, and the rate of hydrolysis is measured spectrophotometrically. This approach allows researchers to study the properties of the enzyme in a more physiologically relevant environment and to test the efficacy of inhibitors against the native enzyme. Another example involves the use of ACE extracted from rabbit lung tissue for inhibitor screening. e3s-conferences.orgfarmaciajournal.com These ex vivo evaluations are critical for validating the potential of an inhibitor identified in simpler in vitro systems before proceeding to more complex whole-organism studies.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Analogs
The rational design of new analogs of 3-(2-Furyl)acryloyl-L-proline is a key area of future research. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) to create molecules with tailored properties. By systematically modifying the furan (B31954) ring, the acryloyl linker, and the proline scaffold, researchers can fine-tune the compound's pharmacological profile.
For instance, the introduction of various substituents on the furan ring can modulate the compound's electronic properties and steric bulk, influencing its binding affinity and selectivity for specific biological targets. Similarly, alterations to the proline ring, such as the incorporation of stereochemically diverse amino acids, can lead to peptidomimetics with enhanced proteolytic stability and improved bioavailability. researchgate.net The goal is to develop analogs with superior therapeutic indices, minimizing off-target effects and maximizing desired biological activity.
Exploration of Novel Therapeutic Targets Beyond Current Enzyme Systems
While furan-containing compounds have been investigated for their interactions with various enzymes, a significant future direction lies in the exploration of novel therapeutic targets beyond these established systems. The unique structural features of furan-proline derivatives make them attractive candidates for targeting a wide array of biological macromolecules.
Recent research has highlighted the potential of furan derivatives to inhibit enzymes such as ATP-citrate lyase (ACL), which is implicated in cancer metabolism. nih.gov This opens up avenues for developing furan-proline based inhibitors for cancer therapy. nih.gov Furthermore, the ability of certain furan derivatives to act as selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ) suggests their potential in treating inflammatory and autoimmune diseases. acs.org Future studies will likely focus on screening furan-proline libraries against a diverse panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to uncover new therapeutic applications. mednexus.orgnih.govorscience.ru The identification of novel protein-protein interaction inhibitors among furan-proline derivatives is another exciting prospect.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Furan-Proline Derivatives
Virtual Screening: Rapidly screening large virtual libraries of furan-proline analogs against specific therapeutic targets to identify potential hits. nih.gov
QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the bioactivity of new derivatives based on their chemical structures.
De Novo Drug Design: Generating novel furan-proline scaffolds with desired pharmacological profiles using generative AI models. mednexus.org
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process, reducing the likelihood of late-stage failures. nih.govresearchgate.net
Development of Advanced Biomaterials Incorporating Peptidomimetic Scaffolds
The unique structural characteristics of furan-proline derivatives, particularly their peptidomimetic nature, make them ideal building blocks for the development of advanced biomaterials. nih.gov Peptidomimetic scaffolds can mimic the structure and function of natural peptides and proteins, offering enhanced stability and biocompatibility. researchgate.netresearchgate.net
Future research in this area will likely focus on:
Self-Assembling Peptides: Designing furan-proline based peptides that can self-assemble into well-defined nanostructures, such as hydrogels and nanofibers, for applications in tissue engineering and drug delivery. nih.gov
Bioactive Scaffolds: Incorporating furan-proline motifs into biomaterial scaffolds to promote specific cellular responses, such as cell adhesion, proliferation, and differentiation. nih.gov The inclusion of motifs like the Arginine-Glycine-Aspartic acid (RGD) sequence can enhance cell attachment to scaffolds. nih.gov
Stimuli-Responsive Materials: Developing "smart" biomaterials that can respond to specific environmental cues, such as pH or temperature changes, for controlled release of therapeutic agents.
The versatility of furan-proline scaffolds opens up a wide range of possibilities for creating next-generation biomaterials with tailored properties for various biomedical applications. tandfonline.com
Investigation into the Metabolic Fate of Furan-Proline Conjugates (Excluding clinical trials)
Understanding the metabolic fate of furan-proline conjugates is crucial for their development as safe and effective therapeutic agents. The furan ring, in particular, can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. nih.govnih.gov
Future non-clinical research will need to focus on:
In Vitro Metabolic Studies: Using liver microsomes and other in vitro systems to identify the major metabolic pathways of furan-proline conjugates and characterize the resulting metabolites. nih.gov
Reactive Metabolite Trapping: Employing trapping agents to capture and identify any reactive intermediates that may be formed during metabolism. nih.gov
Enzyme Phenotyping: Identifying the specific cytochrome P450 isoforms responsible for the metabolism of these compounds. nih.gov
In Silico Metabolism Prediction: Utilizing computational models to predict the metabolic fate of new furan-proline analogs, helping to guide the design of compounds with improved metabolic stability.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-furyl)acryloyl-L-proline and its intermediates?
-
Methodological Answer : this compound derivatives can be synthesized via acylation of L-proline with 3-(2-furyl)acryloyl chloride. The latter is prepared by refluxing 3-(2-furyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) for 3 hours, yielding quantitative conversion . For peptide conjugates like N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), solid-phase peptide synthesis (SPPS) is employed, followed by coupling with 3-(2-furyl)acryloyl chloride under anhydrous conditions .
-
Key Data :
| Reaction Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| 3-(2-Furyl)acryloyl chloride synthesis | SOCl₂, CH₂Cl₂, reflux (3 h) | >98% purity | |
| Peptide coupling | DCC/HOBt, DMF, 0°C → RT (24 h) | ~85% yield |
Q. How can researchers characterize this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm furyl proton signals (δ 6.3–7.2 ppm) and proline backbone integrity.
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS for molecular ion verification (e.g., [M+H]⁺ = 477.52 for FALGPA) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1700 cm⁻¹ (acryloyl C=O) .
Q. What are the primary applications of this compound in biochemical assays?
- Methodological Answer : FALGPA is a collagenase substrate used to measure enzyme kinetics. The assay involves monitoring hydrolysis at 345 nm (Δε = 760 M⁻¹cm⁻¹) in Tris-HCl buffer (pH 7.4) at 25°C. Pre-incubate enzyme with 10 µM FALGPA and measure initial velocity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance solubility for in vitro studies?
-
Methodological Answer : Poor water solubility (e.g., 50 mg/mL in methanol for FALGPA ) can be addressed by synthesizing sugar esters. Coupling 3-(2-furyl)acrylic acid with monosaccharides (e.g., glucose, galactose) via Steglich esterification (DCC/DMAP) improves hydrophilicity. For example, propyl 3-(2-furyl)acrylate esters show 10-fold higher aqueous solubility than parent compounds .
-
Key Data :
| Derivative | Solubility (H₂O) | Bioactivity Improvement | Reference |
|---|---|---|---|
| Glucose-3-(2-furyl)acrylate | 25 mg/mL | Enhanced antifungal activity (MIC = 8 µg/mL vs. Candida) |
Q. What strategies resolve contradictions in reported bioactivity data for 3-(2-furyl)acryloyl derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity often arise from assay variability. Standardize protocols:
Q. How do electron-withdrawing groups on the furan ring influence structure-activity relationships (SAR)?
-
Methodological Answer : Introducing substituents (e.g., nitro, fluorine) at the 5-position of the furan ring enhances electrophilicity, improving interactions with biological targets. For example, 3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid derivatives show 2-fold lower IC₅₀ values in kinase inhibition assays compared to unmodified analogs .
-
Key Data :
| Substituent | Target (IC₅₀) | SAR Trend | Reference |
|---|---|---|---|
| 5-NO₂ | Collagenase (IC₅₀ = 12 µM) | Increased potency | |
| 5-F | EGFR Kinase (IC₅₀ = 0.8 µM) | Enhanced selectivity |
Q. What safety protocols are critical for handling this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
